molecular formula C23H30N6O5 B1231162 But-2-enedioic acid;2-[1-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile CAS No. 135017-85-5

But-2-enedioic acid;2-[1-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile

Cat. No.: B1231162
CAS No.: 135017-85-5
M. Wt: 470.5 g/mol
InChI Key: ULJCVCIVEVXIKD-WLHGVMLRSA-N
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Description

KW-5092: is a novel gastroprokinetic agent with both acetylcholinesterase inhibitory activity and acetylcholine release facilitatory activity. It is primarily used to enhance gastrointestinal motility, making it a potential treatment for gastrointestinal motility dysfunctions .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of KW-5092 involves multiple steps, starting with the preparation of the key intermediate, 5-(piperidinomethyl)-2-furanyl. This intermediate is then reacted with various reagents to form the final compound, 1-[2-[[[5-(piperidinomethyl)-2-furanyl]methyl]amino]ethyl]-2-imidazolidinylidene propanedinitrile fumarate .

Industrial Production Methods: : The industrial production of KW-5092 follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves strict control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: : KW-5092 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: : In chemistry, KW-5092 is used as a model compound to study the effects of acetylcholinesterase inhibition and acetylcholine release facilitation. It helps in understanding the mechanisms of gastrointestinal motility and the development of new gastroprokinetic agents .

Biology: : In biological research, KW-5092 is used to study the effects of acetylcholine on gastrointestinal motility. It helps in understanding the role of acetylcholine in the regulation of gastrointestinal functions .

Medicine: : In medicine, KW-5092 is being investigated for its potential use in treating gastrointestinal motility disorders such as gastroparesis and gastroesophageal reflux disease. It has shown promising results in preclinical studies .

Industry: : In the pharmaceutical industry, KW-5092 is used as a reference compound for the development of new gastroprokinetic drugs. It serves as a benchmark for evaluating the efficacy and safety of new compounds .

Mechanism of Action

KW-5092 exerts its effects through two main mechanisms:

Properties

CAS No.

135017-85-5

Molecular Formula

C23H30N6O5

Molecular Weight

470.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[1-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile

InChI

InChI=1S/C19H26N6O.C4H4O4/c20-12-16(13-21)19-23-7-11-25(19)10-6-22-14-17-4-5-18(26-17)15-24-8-2-1-3-9-24;5-3(6)1-2-4(7)8/h4-5,22-23H,1-3,6-11,14-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

ULJCVCIVEVXIKD-WLHGVMLRSA-N

Isomeric SMILES

C1CCN(CC1)CC2=CC=C(O2)CNCCN3CCNC3=C(C#N)C#N.C(=C/C(=O)O)\C(=O)O

SMILES

C1CCN(CC1)CC2=CC=C(O2)CNCCN3CCNC3=C(C#N)C#N.C(=CC(=O)O)C(=O)O

Canonical SMILES

C1CCN(CC1)CC2=CC=C(O2)CNCCN3CCNC3=C(C#N)C#N.C(=CC(=O)O)C(=O)O

Synonyms

(1-(2-(((5-(piperidinomethyl)-2-furanyl)methyl)amino)ethyl)-2-imidazolidinylidene)propanedinitrile fumarate
KW 5092
KW-5092

Origin of Product

United States

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